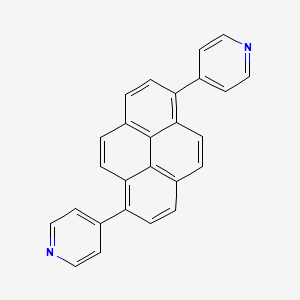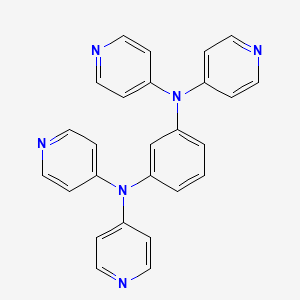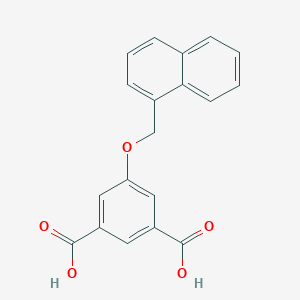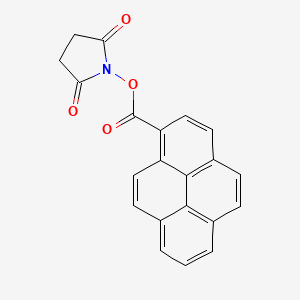![molecular formula C52H32N2O4 B8244101 4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde
概要
説明
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde is a complex organic compound with a unique structure that includes multiple benzaldehyde groups and a bicarbazole core.
準備方法
The synthesis of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9’-bicarbazole and benzaldehyde derivatives.
Reaction Conditions: The key step involves a [4+4] solvothermal condensation reaction between 3,3’,6,6’-tetraformyl-9,9’-bicarbazole and 4-formylphenyl derivatives under specific conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure environments.
化学反応の分析
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted aromatic compounds.
科学的研究の応用
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde has several scientific research applications:
Chemistry: Used in the development of conjugated covalent organic frameworks (COFs) for various applications.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde involves its ability to participate in π-π interactions and form stable conjugated systems. These interactions facilitate charge transfer and improve the efficiency of electronic devices. The molecular targets include various organic semiconductors and conductive polymers.
類似化合物との比較
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde can be compared with similar compounds such as:
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde: Similar structure but with fewer aldehyde groups.
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde: Contains anthracene units instead of bicarbazole.
Tetraphenylethylene-based COFs: Different core structure but similar applications in organic electronics.
These comparisons highlight the unique properties of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde, particularly its enhanced conjugation and stability in electronic applications.
特性
IUPAC Name |
4-[9-[3,6-bis(4-formylphenyl)carbazol-9-yl]-6-(4-formylphenyl)carbazol-3-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H32N2O4/c55-29-33-1-9-37(10-2-33)41-17-21-49-45(25-41)46-26-42(38-11-3-34(30-56)4-12-38)18-22-50(46)53(49)54-51-23-19-43(39-13-5-35(31-57)6-14-39)27-47(51)48-28-44(20-24-52(48)54)40-15-7-36(32-58)8-16-40/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSVUEWICSSXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C=O)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)C=O)C9=C6C=CC(=C9)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H32N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(4-formylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde](/img/structure/B8244031.png)
![5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244041.png)


![4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)

![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)


![7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8244100.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)

